molecular formula C11H11FO2 B2450049 5-Fluoro-6-methoxy-1-tetralone CAS No. 88288-05-5

5-Fluoro-6-methoxy-1-tetralone

Cat. No.: B2450049
CAS No.: 88288-05-5
M. Wt: 194.205
InChI Key: DDYXPBSKGLCFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-methoxy-1-tetralone: is an organic compound belonging to the class of tetralones, which are bicyclic molecules containing a benzene ring fused to a cyclohexanone ring. The presence of fluorine and methoxy groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1-tetralone typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedel-Crafts acylation of anisole with a fluorinated acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The intermediate product is then subjected to cyclization and reduction steps to yield the desired tetralone compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis techniques are often employed to enhance the efficiency and yield of the compound. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxy-1-tetralone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 5-Fluoro-6-methoxy-1-tetralone is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential anticancer and antimicrobial properties. The presence of fluorine enhances its biological activity and stability, making it a valuable candidate for drug development .

Industry: The compound is also used in the development of agrochemicals and veterinary products. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various industrial chemicals .

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine and methoxy groups in 5-Fluoro-6-methoxy-1-tetralone makes it unique compared to its analogs. The fluorine atom enhances its biological activity and stability, while the methoxy group influences its solubility and metabolic properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYXPBSKGLCFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-1-tetralone (200 mg, 1.1 mmol) in ACN (20 mL) was added Selectfluor (603 mg, 1.7 mmol) at rt, and the reaction was stirred at 40° C. overnight. The reaction was filtered and concentrated. The residue was dissolved in EtOAc (40 mL), filtered, and concentrated. Purification by silica gel chromatography (PE/EtOAc/DCM=20:1:2) gave 90 mg (41%) of the title compound as a yellow solid. [M+H] Calc'd for C11H11FO2, 195. Found, 195.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
603 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
41%

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